Ternatin A1

Description

Contextualization of Ternatin A1 within Natural Product Chemistry

This compound is classified as an anthocyanidin glycoside, specifically a polyacylated anthocyanin. nih.govebi.ac.uk Anthocyanins are a class of water-soluble pigments responsible for the blue, purple, and red colors observed in many plants. uea.ac.ukfrontiersin.org Ternatins, including this compound, are notable for their complex acylation patterns, which contribute to their exceptional stability, particularly in neutral aqueous solutions, and their ability to produce blue coloration at mildly acidic pH. uea.ac.ukbotanyjournals.comijpsjournal.comacs.orgsciepub.com This stability makes them of interest as potential natural food colorants. uea.ac.ukfrontiersin.orgresearchgate.netresearchgate.net

This compound is one of the major blue anthocyanins found in the flowers of Clitoria ternatea L., commonly known as the butterfly pea plant. botanyjournals.comijpsjournal.comacs.orgresearchgate.netfrontiersin.org The structural elucidation of this compound, identified as the largest ternatin in Clitoria ternatea flowers, was reported in 1990. botanyjournals.comijpsjournal.comsciepub.com Its biosynthesis involves the modification of delphinidin-3-O-β-glucoside through further glucosylation and acylation. frontiersin.org Specifically, this compound can be formed by the addition of four p-coumaroyl and four glucosyl moieties to ternatin C5. botanyjournals.com

Significance of this compound as a Bioactive Molecule

Research indicates that this compound, as part of the ternatin family and Clitoria ternatea extracts, possesses various biological activities. The plant Clitoria ternatea itself is recognized in traditional medicine and has been scientifically evaluated for numerous properties, including antioxidant, anti-inflammatory, analgesic, and antipyretic effects, among others. botanyjournals.comresearchgate.netfrontiersin.org

Ternatins, as anthocyanin derivatives from Clitoria ternatea flowers, have been investigated for potential anticancer properties. ui.ac.id Studies have shown that ternatins can reduce cell viability in certain cancer cell lines, potentially by inhibiting adipogenesis and promoting anti-proliferation effects. ui.ac.id Research has also explored the antioxidant effects of ternatins, noting their ability to donate hydrogen to radicals and halt chain reactions, similar to other flavonoids. frontiersin.orgijpsjournal.comresearchgate.netresearchgate.netui.ac.id

Beyond its role as an anthocyanin pigment, "ternatin" also refers to a class of N-methylated cyclic heptapeptides produced by certain species of fungi. nih.govelifesciences.orgelifesciences.org This distinct class of ternatins has shown potent cytotoxic activity against cancer cells in the picomolar to low nanomolar range. nih.govelifesciences.org Notably, research has identified that these cyclic peptide ternatins, including synthetic variants, target the translation elongation factor-1A (eEF1A) ternary complex, inhibiting protein synthesis. nih.govelifesciences.orgelifesciences.orgelifesciences.org While structurally distinct from the anthocyanin this compound, the shared "ternatin" nomenclature highlights the diverse origins and bioactivities associated with compounds bearing this name in academic research.

Overview of Research Trajectories Pertaining to this compound

Research concerning this compound follows several trajectories. A significant area of study focuses on its structural characterization and its place within the complex mixture of acylated anthocyanins found in Clitoria ternatea. The elucidation of its structure and the biosynthetic pathways leading to its formation are key aspects of natural product chemistry research. frontiersin.orgbotanyjournals.comijpsjournal.comacs.orgfrontiersin.org

Another major trajectory involves investigating the biological activities of this compound and the broader mixture of ternatins from Clitoria ternatea. This includes research into their antioxidant, anti-inflammatory, and potential anticancer effects. frontiersin.orgbotanyjournals.comijpsjournal.comresearchgate.netresearchgate.netfrontiersin.orgui.ac.id Studies also explore the stability of this compound under various conditions, particularly in the context of its use as a natural food colorant. uea.ac.uksciepub.com

Furthermore, research delves into the absorption and metabolic fate of ternatins, including this compound, after oral administration. Studies in rats, for instance, have shown that ingested ternatins can be absorbed in their original acylated forms. researchgate.net

It is important to distinguish the research trajectories for the anthocyanin this compound from those concerning the cyclic peptide ternatins. The latter have a distinct research focus on their potent cytotoxicity and their mechanism of action involving the targeting of eEF1A. nih.govelifesciences.orgelifesciences.orgelifesciences.org While both are subjects of academic research into bioactive natural products, their chemical classes, sources, and primary biological targets are different.

Detailed Research Findings and Data Tables

Research has provided specific data points regarding this compound and related ternatins.

| Property | Value | Source |

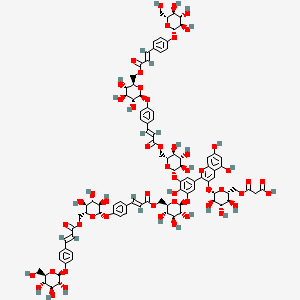

| Chemical Formula | C₉₆H₁₀₆O₅₃ jst.go.jp, C96H107O53+ (as cation) nih.govnih.gov | nih.govjst.go.jpnih.gov |

| Molecular Weight | 2108.8 g/mol (Computed) nih.gov, 2108.5711081 Da (Computed) nih.gov, 2107.5677532 Da (Computed) nih.gov | nih.gov |

| Source Organism | Clitoria ternatea L. nih.govbotanyjournals.comijpsjournal.comacs.orgresearchgate.netfrontiersin.org | nih.govbotanyjournals.comijpsjournal.comacs.orgresearchgate.netfrontiersin.org |

| Classification | Anthocyanidin glycoside nih.govebi.ac.uk, Flavonoid ebi.ac.uk, Glycoside nih.govebi.ac.uk, Phytochemical Compound nih.gov | nih.govebi.ac.uk |

| Stability (pH 7, 25°C) | Half-life of 77.6 days (compared to Ternatin D1: 99.7 days, Ternatin B1: 90.4 days) uea.ac.uk | uea.ac.uk |

Studies on the antiproliferative activity of ternatins from Clitoria ternatea flowers have reported concentrations of this compound in the petals. One study found the concentration of this compound to be 0.51 ± 0.03 mg/g FW. ui.ac.idoup.com

Research on the cyclic peptide ternatins has provided data on their potency against cancer cell lines. For example, the cyclic peptide "Ternatin" (referred to as compound 1 in one study) showed an IC₅₀ of 71 ± 10 nM against HCT116 cells. nih.govelifesciences.org Synthetic variants have demonstrated even greater potency, up to 500-fold higher than the original cyclic peptide ternatin. nih.govelifesciences.org

Studies on the gastrointestinal absorption of Clitoria ternatea ternatins in rats showed that after a single oral dose of 0.0527 mmol/kg total ternatin, the maximum plasma concentration (Cmax) for total ternatin was 0.141 ± 0.035 μM, and the area under the plasma concentration curve (AUC) was 16.398 ± 1.542 μM·min over an 8-hour period. researchgate.net

Properties

Molecular Formula |

C96H107O53+ |

|---|---|

Molecular Weight |

2108.8 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]oxan-2-yl]oxy]phenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C96H106O53/c97-31-54-68(109)75(116)82(123)90(143-54)135-44-13-1-38(2-14-44)9-21-62(103)130-33-56-70(111)77(118)84(125)92(145-56)137-46-17-5-40(6-18-46)11-23-64(105)132-35-58-72(113)79(120)86(127)94(147-58)140-51-25-42(89-53(29-48-49(100)27-43(99)28-50(48)139-89)142-96-88(129)81(122)74(115)60(149-96)37-134-66(107)30-61(101)102)26-52(67(51)108)141-95-87(128)80(121)73(114)59(148-95)36-133-65(106)24-12-41-7-19-47(20-8-41)138-93-85(126)78(119)71(112)57(146-93)34-131-63(104)22-10-39-3-15-45(16-4-39)136-91-83(124)76(117)69(110)55(32-98)144-91/h1-29,54-60,68-88,90-98,109-129H,30-37H2,(H3-,99,100,101,102,108)/p+1/b21-9+,22-10+,23-11+,24-12+/t54-,55-,56-,57-,58-,59-,60-,68-,69-,70-,71-,72-,73-,74-,75+,76+,77+,78+,79+,80+,81+,82-,83-,84-,85-,86-,87-,88-,90-,91-,92-,93-,94-,95-,96-/m1/s1 |

InChI Key |

VELNJBNYLCFDCI-YQPKVBFISA-O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)/C=C/C(=O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)OC5=CC(=CC(=C5O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)/C=C/C9=CC=C(C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)C1=[O+]C2=CC(=CC(=C2C=C1O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)CC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=CC(=O)OCC4C(C(C(C(O4)OC5=CC(=CC(=C5O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)OC8C(C(C(C(O8)COC(=O)C=CC9=CC=C(C=C9)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)C1=[O+]C2=CC(=CC(=C2C=C1OC1C(C(C(C(O1)COC(=O)CC(=O)O)O)O)O)O)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Discovery, Isolation, and Elucidation Methodologies of Ternatin A1

Discovery and Initial Reporting of Ternatin A1

This compound is a member of a class of polyacylated anthocyanins known as ternatins. nih.gov These compounds are responsible for the vibrant blue color of the flowers of the butterfly pea plant, Clitoria ternatea. nih.govnih.gov The initial isolation of ternatins from C. ternatea was reported in 1985. nih.gov Subsequently, the detailed structure of this compound, the largest among the ternatins, was characterized in 1989. nih.gov Further research into the various ternatins present in the plant led to the proposal of the ternatin biosynthetic pathway in 1998. nih.govresearchgate.net

This compound is a derivative of delphinidin (B77816) 3,3′,5′-triglucoside, featuring multiple acyl groups. researchgate.netbotanyjournals.com Specifically, it is characterized by the addition of four p-coumaroyl and four glucosyl moieties to the core structure. researchgate.net To date, this compound is recognized as the largest naturally occurring anthocyanin. jst.go.jp A series of related ternatins, including A2, A3, B1-B4, C1-C5, and D1-D3, have also been identified from Clitoria ternatea. ui.ac.idfrontiersin.org

Methodologies for Isolation and Purification from Natural Sources

The isolation and purification of this compound from its natural source, the petals of Clitoria ternatea, involves a multi-step process.

A common initial step is the extraction of the crude mixture of ternatins from the dried flower petals. jst.go.jp This is often achieved using an aqueous methanol (B129727) solution. jst.go.jp The resulting crude extract is then subjected to various chromatographic techniques to separate the individual ternatin compounds.

One established method involves the use of column chromatography with a resin such as HP-20. jst.go.jp The crude extract is adsorbed onto the resin, washed, and then eluted with a solvent system like aqueous ethanol (B145695) containing acetic acid. jst.go.jp This initial purification step helps to separate the anthocyanins from other plant components.

Further separation and purification are typically accomplished using high-performance liquid chromatography (HPLC). jst.go.jpuea.ac.uk Both preparative and semi-preparative HPLC systems are employed to isolate individual ternatins with a high degree of purity. uea.ac.uk For instance, preparative HPLC has been used to separate fractions containing this compound, A2, and A3. uea.ac.uk Subsequently, semi-preparative HPLC can yield highly pure isolates of this compound. uea.ac.uk The identity and purity of the isolated fractions are confirmed using analytical HPLC coupled with mass spectrometry (HPLC-MS). uea.ac.uk

A flash chromatography method has also been developed for the rapid fractionation of ternatins, offering a high-capacity and efficient separation technique. uea.ac.uk

Table 1: Chromatographic Methods for this compound Isolation

| Chromatographic Technique | Stationary Phase/Column | Mobile Phase/Eluent | Purpose |

| Column Chromatography | HP-20 resin | 70% aqueous ethanol with 1% acetic acid | Initial purification of crude extract |

| Preparative HPLC | Not specified | Not specified | Fractionation of ternatins |

| Semi-preparative HPLC | Not specified | Not specified | Isolation of highly pure this compound |

| Analytical HPLC-MS | C18 column | Acetonitrile and formic acid aqueous solution | Purity confirmation and identification |

| Flash Chromatography | Not specified | Not specified | Rapid fractionation of ternatins |

Analytical Methodologies for Structural Characterization

A combination of sophisticated analytical techniques is required to fully elucidate the complex structure of this compound.

Mass Spectrometry (MS) plays a crucial role in determining the molecular weight and fragmentation patterns of the molecule. Fast Atom Bombardment Mass Spectrometry (FAB-MS) was one of the early techniques used for this purpose. jst.go.jp More recently, electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS or UPLC-MS/MS), has been employed to identify this compound and other related compounds. nih.govnih.gov These techniques provide precise mass-to-charge ratio (m/z) data, which is essential for confirming the molecular formula. uea.ac.uk For example, analytical HPLC-MS analysis of isolated this compound has shown a corresponding mass of 2107.56 m/z. uea.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the detailed connectivity of atoms within the molecule. A variety of NMR experiments, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as DEPTQ), are used to assign the chemical shifts of protons and carbons and to establish the bonding framework. uea.ac.ukelifesciences.orgrsc.org The spectra are typically recorded in deuterated solvents like DMSO-d6 with a small percentage of TFA-d. uea.ac.uk

X-ray Crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. anton-paar.comlibretexts.org This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. anton-paar.comlibretexts.org While the successful crystallization of a complex molecule like this compound can be challenging, X-ray crystallography would offer unparalleled detail about its atomic arrangement, bond lengths, and angles. anton-paar.comcnjournals.com

Table 2: Analytical Techniques for this compound Structural Elucidation

| Analytical Technique | Information Obtained | Key Findings/Applications for this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirmed molecular weight (e.g., 2107.56 m/z) and aided in the identification of the compound and its fragments. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic connectivity and detailed structural features. | Enabled the assignment of proton and carbon signals, establishing the complex arrangement of sugar and acyl groups. |

| X-ray Crystallography | Precise three-dimensional atomic structure. | Provides the ultimate confirmation of the molecule's spatial arrangement, bond lengths, and angles. |

Biosynthetic Pathways and Precursors of Ternatin A1

Identification of Biosynthetic Precursors

The journey to constructing Ternatin A1 begins with foundational precursor molecules. The biosynthesis of ternatins initiates with the formation of delphinidin-3-O-β-glucoside. nih.gov The precursors for this initial step are 4-coumaroyl-CoA and malonyl-CoA. nih.govfrontiersin.org

From this point, a series of modifications occur. A key intermediate in the pathway is Ternatin C5. researchgate.netresearchgate.netui.ac.id This compound serves as the starting point for the subsequent additions of p-coumaroyl and glucosyl groups that ultimately lead to the formation of this compound and other ternatin variants. researchgate.netresearchgate.netui.ac.id The biosynthesis of Ternatin C5 itself is proposed to occur through the acylation of preternatin C5 with malonic acid. nih.gov

The general structure of ternatins consists of a malonylated delphinidin (B77816) 3,3',5'-triglucoside core. nih.gov This core is further embellished with side chains at the 3' and 5' positions, which are composed of alternating D-glucose and p-coumaric acid units of varying lengths. nih.gov

Enzymatic Steps and Gene Clusters Involved in this compound Biosynthesis

The conversion of precursors into the final this compound molecule is orchestrated by a series of specific enzymes encoded by corresponding gene clusters.

The initial formation of naringenin (B18129) chalcone (B49325) from 4-coumaroyl-CoA and malonyl-CoA is catalyzed by chalcone synthase (CHS), a pivotal enzyme in flavonoid biosynthesis. frontiersin.org Subsequently, chalcone isomerase (CHI) converts naringenin chalcone to naringenin. frontiersin.org

A crucial step in the pathway is the 3-O-glucosylation of delphinidin, which is catalyzed by UDP-glucose:anthocyanidin 3-O-glucosyltransferase (Ct3GT-A). researchgate.net Following this, the addition of a malonyl group is carried out by anthocyanidin 3-O-glucoside 6″-O-malonyltransferase (A6″MaT). frontiersin.org

The subsequent glycosylation at the 3' and 5' positions is a two-step process mediated by anthocyanin 3′,5′-O-glucosyltransferase (UA3′5′GT), leading to the formation of Ternatin C5. frontiersin.orgresearchgate.net This enzyme is also referred to as CtA3′5′GT. researchgate.net

The final stages of this compound synthesis involve the sequential addition of four p-coumaroyl and four glucosyl moieties to the 3' and 5' side chains of Ternatin C5. researchgate.netresearchgate.netui.ac.id An aromatic acyltransferase has been identified that facilitates the transfer of an aromatic acyl group from acyl-glucose to the 3' and 5'-glucosides of the anthocyanin structure. mdpi.com The entire process of polyacylation, which is critical for the stable blue color, occurs after the anthocyanin is transported to the vacuole. nih.gov

Genetic Engineering Approaches for Pathway Elucidation

Genetic engineering has been instrumental in unraveling the complexities of the this compound biosynthetic pathway. The modification of flower color through genetic engineering has provided significant insights into the roles of specific genes and enzymes. oup.com

For instance, the introduction of the butterfly pea gene CtA3′5′GT, which encodes UDP-glucose:anthocyanin 3′,5′-O-glucosyltransferase, into other plant species has been a key strategy. researchgate.net This approach allows researchers to study the function of this specific enzyme in the glucosylation steps of anthocyanin biosynthesis.

Furthermore, engineering plant cell suspension cultures with anthocyanin regulatory pathway genes presents an alternative method for studying and potentially manipulating the production of these complex molecules. nih.govfrontiersin.org By expressing genes from the ternatin pathway in different host organisms, scientists can functionally characterize the enzymes and better understand their precise roles in the construction of this compound.

Synthetic Strategies and Analog Development for Ternatin A1

Semisynthetic Approaches to Ternatin A1 Analogs

Semisynthetic strategies have been pivotal in creating specialized tools to investigate ternatin's biological function. A key example is the development of a bifunctional photo-affinity probe designed to identify ternatin's direct cellular target. elifesciences.orgmdpi.com Initial attempts to create a biotinylated ternatin probe resulted in an inactive analog. elifesciences.org This led to the design of a more sophisticated probe, compound 5 , which incorporates a photolabile leucine (B10760876) derivative (photo-leucine) at position 4 and an alkyne handle at position 6. elifesciences.orgnih.gov This design allows for UV-induced crosslinking to the target protein, while the alkyne enables subsequent tagging with a reporter molecule, such as a fluorescent dye, via click chemistry. elifesciences.orgmdpi.com

The synthesis of this probe involved coupling Boc-protected amino acids, including the specialized photo-leucine, followed by macrolactamization. elifesciences.org This semisynthetic probe was instrumental in confirming that ternatin specifically binds to the eEF1A ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA. elifesciences.orgnih.gov The labeling of the target by the probe was shown to be dependent on the presence of an RNA component, as treating cell lysates with RNase A prevented the labeling. elifesciences.org

Total Synthesis Methodologies of this compound and its Congeners

The total synthesis of ternatin and its congeners has been crucial for confirming its structure and providing access to analogs for biological testing. elifesciences.orgresearchgate.net An established synthetic route involves the solution-phase assembly of the linear peptide from Boc-protected amino acids, followed by a solution-phase macrolactamization to form the cyclic structure. elifesciences.orgresearchgate.netthieme-connect.com

Development of Synthetic Analogs for Structure-Activity Relationship Studies

The development of synthetic analogs has been central to understanding the structure-activity relationship (SAR) of the ternatin family. acs.org This research has been guided by comparing the structure of ternatin with its more potent, yet structurally unassigned, congener A3. elifesciences.orgnih.gov

Researchers hypothesized that incorporating specific residues from A3 into the ternatin scaffold would increase cytotoxic potency. elifesciences.orgnih.gov This led to the design of "north/south" hybrids. elifesciences.org Key findings from these SAR studies include:

Importance of Leucine-4: Replacing the L-leucine at position 4 with L-alanine (producing ternatin-4-Ala, 2 ) completely abolished its biological activity, highlighting this residue's critical role. elifesciences.orgresearchgate.net

Pipecolic Acid Substitution: Replacing the N-Me-L-Ala at position 6 with pipecolic acid (Compound 3 ) resulted in a twofold increase in potency. elifesciences.org

Dehydro-homoleucine Substitution: Further substituting the L-leucine at position 4 with (2S,4R)-dehydro-homoleucine, in addition to the pipecolic acid at position 6, created compound 4 (ternatin-4). elifesciences.org This dual substitution led to a dramatic, more than 10-fold enhancement in potency against the HCT-116 cancer cell line compared to the parent ternatin. nih.govmdpi.comencyclopedia.pub

Role of β-hydroxylation: The total synthesis of SR-A3 and SS-A3 revealed that a single β-hydroxy group on an N-methyl leucine residue, when in the correct (S,R) configuration, confers a dramatically enhanced duration of action and cellular residence time compared to other ternatin variants. biorxiv.orgbiorxiv.org

These findings are summarized in the table below, which shows the antiproliferative activity of key ternatin analogs against the HCT116 colorectal cancer cell line.

| Compound Name | Modification(s) from Ternatin | IC₅₀ (nM) vs. HCT116 | Citation |

| Ternatin (1) | - | 71 ± 10 | elifesciences.orgnih.gov |

| Ternatin-4-Ala (2) | Leu-4 → Ala | >10,000 | elifesciences.orgnih.gov |

| Compound 3 | N-Me-Ala-6 → Pipecolic acid | ~35 | elifesciences.orgnih.gov |

| Ternatin-4 (4) | Leu-4 → Dehydro-homoleucineN-Me-Ala-6 → Pipecolic acid | 4.6 ± 1.0 | mdpi.comencyclopedia.pub |

| SR-A3 (8) | Ternatin-4 + β-hydroxy group | Potent inhibitor | biorxiv.orgbiorxiv.org |

The development of a photoaffinity probe (5 ) was also a critical part of SAR studies, as it enabled the definitive identification of the eEF1A ternary complex as the direct molecular target, providing a mechanistic basis for the observed cytotoxicity. elifesciences.orgescholarship.orgnih.gov

Mechanistic Investigations of Ternatin A1 S Biological Activities

Elucidation of Molecular Targets and Binding Interactions

The primary molecular target of Ternatin A1 and its structural variants has been identified as the eukaryotic translation elongation factor-1A (eEF1A). nih.govelifesciences.org This essential GTPase plays a critical role in protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of translation. elifesciences.org

Research utilizing a ternatin photo-affinity probe conclusively demonstrated that this compound does not bind to eEF1A alone. Instead, it specifically and selectively targets the ternary complex formed by eEF1A, GTP, and aa-tRNA (eEF1A•GTP•aa-tRNA). nih.govelifesciences.org This discovery was significant, as the specific binding of a small molecule to this transient, high-order complex was not previously reported. nih.gov The interaction is dependent on the presence of an RNA component; experiments have shown that treating cell lysates with RNase A, which degrades tRNA, prevents the binding of the ternatin probe to its 50-kDa target protein, later confirmed to be eEF1A. elifesciences.org

Further studies have pinpointed the binding site to a functional "hot spot" on eEF1A. Mutations within domain III of eEF1A were found to prevent ternatin binding and confer cellular resistance to its cytotoxic effects, implicating an adjacent hydrophobic surface as crucial for the interaction. nih.gov This binding is competitive, as other structurally unrelated natural products known to inhibit translation, such as didemnin (B1252692) and cytotrienin A, also compete for this site on the eEF1A ternary complex. nih.govelifesciences.org

In addition to its primary, experimentally verified target, in silico molecular docking studies have explored the potential for ternatins to interact with other proteins. These computational models suggest possible binding interactions with enzymes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the fungal enzyme CYP51, though these interactions require further experimental validation. myfoodresearch.compreprints.org

Table 1: Molecular Targets of this compound and Related Compounds This table summarizes the identified and proposed molecular targets of this compound and its analogs, detailing the type of interaction and the method of identification.

| Target | Compound(s) | Nature of Interaction | Method of Identification | Citation(s) |

|---|---|---|---|---|

| eEF1A•GTP•aa-tRNA Complex | This compound, Synthetic Variants | Specific, non-covalent binding; inhibits function | Photo-affinity labeling, competitive binding assays, mutagenesis | nih.gov, elifesciences.org |

| Cyclooxygenase-2 (COX-2) | Ternatin | Potential inhibition | In silico molecular docking, in vitro activity assays with extracts | myfoodresearch.com, researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Ternatin | Potential inhibition | In silico molecular docking, analysis of protein expression | myfoodresearch.com, researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Ternatin | Potential binding | In silico molecular docking | ijpsr.com |

| CYP51 (C. albicans) | Ternatin | Potential binding | In silico molecular docking | preprints.org |

Cellular Pathways Modulated by this compound

The primary and most profound cellular consequence of this compound's activity is the potent inhibition of the protein synthesis pathway. nih.govelifesciences.org By binding to and stabilizing the eEF1A•GTP•aa-tRNA complex, this compound effectively stalls the elongation step of translation, leading to a global shutdown of protein production. nih.gov This inhibition of a fundamental cellular process directly underlies the compound's observed anti-proliferative and cytotoxic activities against various cancer cell lines. elifesciences.org

Beyond its core impact on translation, this compound and extracts containing it have been shown to modulate several other key cellular pathways:

Adipogenesis and Lipid Metabolism: this compound is a potent inhibitor of adipogenesis, the process of fat cell formation. elifesciences.org Studies using Clitoria ternatea extracts, which are rich in ternatins, demonstrated that this effect is achieved by downregulating the expression of critical adipogenic genes. mdpi.com This leads to a reduction in lipid accumulation within preadipocytes. mdpi.com

Cell Cycle Regulation: The anti-proliferative effects of ternatin-containing extracts are linked to the modulation of the cell cycle. Treatment of 3T3-L1 preadipocytes with these extracts resulted in a delay of the cell cycle, with an increased distribution of cells in the G0/G1 phase and a corresponding decrease in the G2/M phase. mdpi.com

Inflammatory Signaling Pathways: Ternatin-rich fractions from Clitoria ternatea flowers have been shown to modulate inflammatory responses in macrophage cells. researchgate.net This includes the inhibition of nuclear translocation of the transcription factor NF-κB, a central regulator of inflammation. researchgate.net Furthermore, the anti-inflammatory effects of the flower extracts are also linked to the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net

PI3K/Akt and MAPK/ERK Pathways: These crucial signaling pathways, which govern cell proliferation, differentiation, and survival, are also affected. Studies with Clitoria ternatea extract demonstrated a significant reduction in the phosphorylation levels of both Akt1 and ERK1/2, key kinases in these respective pathways. mdpi.com The inhibition of Akt and ERK signaling contributes to the observed blockage of cell cycle progression and adipocyte differentiation. mdpi.com

Gene Expression and Proteomic Profiling in Response to this compound Exposure

The mechanism of action of this compound, as a potent inhibitor of protein synthesis, inherently suggests that its exposure will lead to widespread changes in the cellular proteome. While comprehensive proteomic studies profiling the specific global response to pure this compound are not extensively detailed, the methodologies have been crucial in identifying its direct target and understanding its downstream effects.

Proteomic techniques were central to the very discovery of this compound's molecular target. The use of a photo-affinity probe, followed by mass spectrometry-based proteomic analysis of the cross-linked proteins, successfully identified the 50-kDa protein target in cell lysates as eEF1A. elifesciences.orgmdpi.com This "function-first" approach, combining chemical probes with proteomics, is a powerful strategy for target deconvolution. researchgate.net

Furthermore, analysis of gene expression has provided insight into the pathways modulated by ternatin-containing extracts. In a study on diabetic mice, protein extracts from Clitoria ternatea were shown to alter the expression of several diabetes-related genes in various tissues. cabidigitallibrary.org Key findings from this gene expression analysis include:

Upregulation of Peroxisome proliferator-activated receptor-gamma (PPARγ) and Transcription factor 7-like 2 (Tcf7l2) in adipose and skeletal muscle tissues. cabidigitallibrary.org

Downregulation of Monocyte chemoattractant protein-1 (MCP1) in the same tissues. cabidigitallibrary.org

Upregulation of Glucose transporter 2 (Glut2), Calpain-10 (Capn10), and Tcf7l2 in pancreatic tissue. cabidigitallibrary.org

Although this study used a protein extract rather than isolated this compound, it illustrates how investigating gene expression can reveal the molecular switches affected by the biological activities attributed to the plant's constituents. cabidigitallibrary.org High-throughput proteomic profiling remains a valuable tool for characterizing the unique cellular responses to compounds like this compound across different biological contexts, such as distinguishing proteomic signatures in various cancer subtypes. nih.govnih.gov

Investigation of Specific Enzymatic Inhibition or Activation Mechanisms

The most direct and well-characterized enzymatic process inhibited by this compound is the function of the eukaryotic translation elongation factor-1A (eEF1A) . nih.govelifesciences.org eEF1A is a GTP-hydrolyzing enzyme (GTPase) whose canonical function is to bind and deliver the correct aminoacyl-tRNA to the A-site of the ribosome in a GTP-dependent manner. elifesciences.org this compound does not inhibit the GTPase activity directly but rather traps the eEF1A in its ternary complex with GTP and aa-tRNA. nih.gov This sequestration prevents the productive release of the aa-tRNA into the ribosome, thereby inhibiting the entire enzymatic cycle of translation elongation. nih.govelifesciences.org

In addition to this primary mechanism, research has indicated that ternatins may inhibit other enzymes, primarily based on in vitro assays with plant extracts and in silico modeling.

Table 2: Enzymatic Processes Potentially Inhibited by this compound This table details the enzymes that are inhibited or potentially inhibited by this compound or ternatin-containing fractions, along with the supporting evidence.

| Enzyme/Process | Source of Compound | Evidence | Finding | Citation(s) |

|---|---|---|---|---|

| eEF1A-mediated Translation Elongation | This compound, Synthetic Variants | In vitro binding and translation assays | Sequesters the eEF1A•GTP•aa-tRNA complex, blocking protein synthesis. | nih.gov, elifesciences.org |

| Cyclooxygenase-2 (COX-2) | Ternatin-containing fraction | In vitro activity assay | Strong inhibition of COX-2 activity in macrophage cells. | researchgate.net |

| Cyclooxygenase-2 (COX-2) | Ternatin | In silico molecular docking | Favorable binding energy suggests potential as a COX-2 inhibitor. | myfoodresearch.com |

| Inducible Nitric Oxide Synthase (iNOS) | Ternatin-containing fraction | Western Blot analysis | Inhibited iNOS protein expression and subsequent NO production. | researchgate.net |

| α-Amylase | Clitoria ternatea protein extract | In vitro enzymatic assay | Dose-dependent inhibition of α-amylase activity. | cabidigitallibrary.org |

These findings suggest that while the inhibition of the eEF1A enzymatic cycle is the definitive and primary mechanism of this compound's action, its broader biological profile may be influenced by interactions with other enzymatic pathways, particularly those involved in inflammation. researchgate.net

Preclinical Biological Activity Profiling of Ternatin A1

In Vitro Studies on Cell Lines (e.g., anticancer, antimicrobial, anti-inflammatory)

The in vitro biological activities of Ternatin A1 and related compounds have been investigated across several therapeutic areas, revealing significant potential in oncology, infectious diseases, and inflammation.

Anticancer Activity: Ternatin, a cyclic heptapeptide, has demonstrated notable cytotoxic effects against various cancer cell lines. nih.gov It potently inhibits the proliferation of HCT116 colon cancer cells with a reported half-maximal inhibitory concentration (IC50) of 71 ± 10 nM. nih.gov The anticancer mechanism is linked to its ability to bind to the eukaryotic translation elongation factor 1 alpha (eEF1A), a protein highly expressed in many human tumors. ui.ac.id By binding to eEF1A, ternatin suppresses cancer cell proliferation by trapping the factor on the ribosome, thereby halting the elongation phase of protein synthesis. nih.govui.ac.id

Studies have expanded to a broader range of cancer cell lines, comparing the activity of natural ternatin with synthetically modified variants. One such variant, with substitutions of pipecolic acid and dehydro-homoleucine, proved to be 20 to over 500 times more potent than natural ternatin, depending on the cell line. nih.gov This suggests that while this compound is active, its structure can be optimized for significantly enhanced potency. nih.gov Furthermore, hydrophilic extracts from Clitoria ternatea petals, which contain this compound, have been shown to decrease the viability of laryngeal cancer (HEp-2) cells. oup.com

Table 1: In Vitro Anticancer Potency of Ternatin vs. a Synthetic Variant (Compound 4)

| Cell Line | Cancer Type | Ternatin IC₅₀ (nM) | Compound 4 IC₅₀ (nM) |

|---|---|---|---|

| HCT116 | Colon | 71 ± 10 | 0.8 ± 0.1 |

| A549 | Lung | 1500 ± 200 | 2.8 ± 0.4 |

| NCI-H460 | Lung | 2000 ± 400 | 12 ± 2 |

| PC-3 | Prostate | 2400 ± 200 | 10 ± 1 |

| DU-145 | Prostate | 2400 ± 200 | 11 ± 2 |

| SK-OV-3 | Ovarian | 1200 ± 100 | 24 ± 4 |

| OVCAR-3 | Ovarian | 1400 ± 200 | 22 ± 3 |

| MDA-MB-231 | Breast | 2800 ± 200 | 11 ± 1 |

| MCF7 | Breast | 2500 ± 200 | 12 ± 1 |

| PANC-1 | Pancreatic | 2000 ± 200 | 7.9 ± 0.9 |

| MIA PaCa-2 | Pancreatic | 1700 ± 200 | 6.7 ± 0.8 |

| 786-0 | Renal | 1000 ± 100 | 3.3 ± 0.4 |

| A498 | Renal | 1200 ± 200 | 3.9 ± 0.4 |

| U-87 MG | Glioblastoma | 1300 ± 200 | 4.8 ± 0.6 |

| SF-295 | Glioblastoma | 1400 ± 200 | 5.5 ± 0.7 |

| HL-60(TB) | Leukemia | 400 ± 50 | 1.9 ± 0.2 |

| K-562 | Leukemia | 400 ± 50 | 2.0 ± 0.3 |

| MOLM-14 | Leukemia | 100 ± 10 | 0.5 ± 0.1 |

| MV-4-11 | Leukemia | 150 ± 20 | 0.6 ± 0.1 |

| RPMI-8226 | Multiple Myeloma | 200 ± 30 | 0.9 ± 0.1 |

| SR | Leukemia | 400 ± 60 | 2.2 ± 0.3 |

Data sourced from Carelli et al. (2015). nih.gov

Antimicrobial Activity: Extracts from the Clitoria ternatea flower, the natural source of ternatins, have demonstrated antimicrobial properties. nih.govnih.gov Studies show that these extracts are active against various bacterial species, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. researchgate.netresearchgate.net While this compound is a major constituent of these extracts, the antimicrobial effects may also be attributed to other bioactive compounds present, such as tannins, saponins, and a protein named finotin. researchgate.netut.ac.id The specific contribution of purified this compound to this activity requires further investigation.

Anti-inflammatory Activity: Ternatin anthocyanins have shown significant anti-inflammatory effects in in vitro models. longdom.orgnih.gov In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a fraction rich in ternatin anthocyanins was found to inhibit key inflammatory pathways. nih.govresearchgate.net Specifically, these compounds prevented the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response. nih.gov This action leads to a downstream reduction in inducible nitric oxide synthase (iNOS) protein expression and subsequent nitric oxide (NO) production. nih.govresearchgate.net Furthermore, polyphenols from Clitoria ternatea, including ternatins, have been shown to inhibit cyclooxygenase-2 (COX-2) activity, another key enzyme in the inflammatory cascade. longdom.orgnih.gov

In Vivo Efficacy Studies in Mechanistic Animal Models

Preclinical in vivo studies, primarily using extracts of Clitoria ternatea rather than isolated this compound, have provided evidence of biological efficacy. In oncology, a study using Swiss albino mice with Ehrlich ascites carcinoma (EAC) found that treatment with a methanol (B129727) extract of the plant demonstrated anticancer activity. ui.ac.id

In the context of inflammation, oral administration of ethanolic floral extracts of Clitoria ternatea was reported to significantly inhibit carrageenan-induced paw edema in rats. nih.gov This in vivo anti-inflammatory effect aligns with the mechanisms observed in in vitro studies. These animal model studies support the therapeutic potential of ternatin-containing preparations, although further studies with the purified compound are needed to confirm its specific contribution to the observed efficacy.

Pharmacodynamic Studies in Preclinical Models

Pharmacodynamic studies have focused on both the mechanism of action and the absorption profile of ternatins. The primary molecular target of ternatin's cytotoxic activity has been identified as the eukaryotic translation elongation factor-1A (eEF1A). nih.govui.ac.id Ternatin binds to the ternary complex of eEF1A, GTP, and aminoacyl-tRNA, effectively stalling the ribosome during protein synthesis, which ultimately leads to cell death. nih.gov

The gastrointestinal absorption of ternatins has been examined in rats following oral administration of a Clitoria ternatea petal extract. jst.go.jp The study found that ternatins are absorbed rapidly and in their original, intact acylated forms. jst.go.jpmdpi.com Following a single oral dose, nine different ternatins, including this compound, were detected in rat blood plasma as early as 15 minutes post-administration. jst.go.jpmdpi.com The maximum plasma concentration (Cmax) for total ternatins was reached at 15 minutes, demonstrating rapid absorption. jst.go.jp

Table 2: Pharmacokinetic Parameters of Major Ternatins in Rats After Oral Administration

| Ternatin | tₘₐₓ (min) | Cₘₐₓ (nM) | AUC₀₋₈ (µM·min) |

|---|---|---|---|

| A1 | 15 | 11.0 ± 1.8 | 1.80 ± 0.19 |

| A3 | 15 | 14.5 ± 4.1 | 1.63 ± 0.20 |

| B1 | 15 | 1.5 ± 0.4 | 0.18 ± 0.03 |

| B2 | 30 | 17.5 ± 2.6 | 2.50 ± 0.20 |

| B4 | 15 | 2.5 ± 0.6 | 0.27 ± 0.04 |

| D1 | 30 | 10.1 ± 1.5 | 1.55 ± 0.12 |

| Total Ternatins | 15 | 141 ± 35 | 16.40 ± 1.54 |

Data represents mean ± SEM. Sourced from Ichiyanagi et al. jst.go.jp

Structure-Activity Relationships (SAR) Driving Biological Potency and Selectivity

The structure of ternatin is crucial for its biological activity, and modifications can dramatically alter its potency. SAR studies have revealed key insights into the features driving its effects. nih.gov

A pivotal study compared natural ternatin with synthetic analogs. The replacement of a key L-leucine residue with L-alanine (creating Ternatin-4-Ala) completely abolished its antiproliferative activity, highlighting this position's importance for target engagement. nih.gov This inactive analog serves as a valuable negative control for mechanistic studies. nih.gov

Conversely, strategic substitutions can significantly enhance potency. A synthetic variant incorporating (2S,4R)-4-methyl-pipecolic acid and a dehydro-homoleucine residue was found to be exceptionally potent, with IC50 values ranging from 20- to more than 500-fold lower than the natural ternatin across a wide panel of cancer cell lines. nih.gov This demonstrates that the core cyclic peptide structure is a highly tunable scaffold for developing powerful cytotoxic agents. nih.gov

Advanced Research Methodologies and Techniques Applied to Ternatin A1 Research

Omics Technologies (Genomics, Proteomics, Metabolomics) in Ternatin A1 Research

The study of this compound and its cellular effects has been significantly advanced by the application of "omics" technologies. These approaches allow for a broad, system-wide analysis of the molecular changes within an organism or cell in response to the compound.

Genomics and Transcriptomics: While specific genomic sequencing of organisms to identify the biosynthetic gene cluster for ternatins has been a key area of research, the application of genomics and transcriptomics in understanding the effects of this compound is also crucial. nih.govresearchgate.net For instance, the biosynthetic pathway of ternatins, including this compound, has been proposed based on the characterization of various intermediate compounds. frontiersin.orgresearchgate.net This involves the action of several enzymes, such as chalcone (B49325) synthase (CHS), which is a key enzyme in flavonoid biosynthesis. frontiersin.org

Proteomics: Proteomics has been instrumental in identifying the direct molecular targets of ternatin compounds. A significant breakthrough was the use of a ternatin photo-affinity probe to identify the eukaryotic translation elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA) as a specific target. nih.govmdpi.comelifesciences.org This was a pivotal discovery, as the molecular target of ternatin was previously unknown. nih.govelifesciences.org

Further proteomics studies, specifically using SILAC-based diGly proteomics, have delved into the downstream consequences of ternatin binding to eEF1A. escholarship.org Treatment of cells with ternatin-4, a potent synthetic variant, was found to induce ubiquitination at multiple sites. escholarship.org Notably, ubiquitination of eEF1A at lysine (B10760008) 385 was strongly induced. escholarship.org This technique also identified increased ubiquitination of the ribosome collision sensor GCN1, ABCF3, and ribosomal proteins RPL12 and RPS27A, suggesting that ternatin-induced stalling of ribosomes activates specific ribosome-associated ubiquitination events. escholarship.org These events are mediated by the E3 ligases RNF14 and RNF25. escholarship.orgbiorxiv.orgucsf.edu A CRISPRi screen further confirmed that these two E3 ligases are essential for the degradation of eEF1A induced by ternatin. biorxiv.org

Metabolomics: Metabolomics studies have been employed to understand the broader metabolic impact of compounds from Clitoria ternatea, the plant source of this compound. For instance, liquid chromatography-mass spectrometry (LC-MS)-based metabolomics was used to investigate the antibacterial activity of an anthocyanin fraction from C. ternatea against E. coli. This analysis revealed significant perturbations in glycerophospholipid, amino acid, and energy metabolism pathways in the bacteria upon treatment. researchgate.net While not focused solely on this compound, these studies provide a framework for how metabolomics can be used to elucidate the wider physiological effects of ternatin-related compounds.

| Omics Technology | Application in Ternatin Research | Key Findings |

| Genomics/Transcriptomics | Elucidation of the ternatin biosynthetic pathway. | Identification of key enzymes like chalcone synthase (CHS) involved in the synthesis of ternatin precursors. frontiersin.org |

| Proteomics | Identification of the direct cellular target of ternatins. | Ternatin binds to the eukaryotic translation elongation factor-1A (eEF1A) ternary complex. nih.govmdpi.comelifesciences.org |

| Proteomics (SILAC-based diGly) | Analysis of ternatin-induced ubiquitination events. | Ternatin-4 induces ubiquitination of eEF1A (at K385), GCN1, ABCF3, RPL12, and RPS27A, mediated by RNF14 and RNF25 E3 ligases. escholarship.orgbiorxiv.org |

| CRISPRi Screen | Identification of genes essential for ternatin-induced protein degradation. | RNF14 and RNF25 E3 ligases are essential for ternatin-induced eEF1A degradation. biorxiv.org |

| Metabolomics (LC-MS based) | Investigation of the metabolic effects of C. ternatea extracts. | Perturbation of glycerophospholipid, amino acid, and energy metabolism in bacteria treated with anthocyanin fractions. researchgate.net |

Advanced Imaging Techniques for Cellular Localization and Target Engagement

Advanced imaging techniques have provided critical insights into where this compound and its analogs localize within cells and how they engage with their molecular targets in real-time.

Fluorescently labeled versions of ternatin have been synthesized to visualize its cellular distribution. researchgate.net For example, a FITC-labeled ternatin was used to investigate its localization in 3T3-L1 preadipocytes, revealing that it accumulates in a specific organelle. researchgate.net This approach allows for direct observation of the compound's journey into and within the cell.

To study the dynamics of target engagement, single-molecule fluorescence imaging has been employed. researchgate.netnih.gov This powerful technique allows researchers to observe the interaction of individual ternatin molecules with their target, eEF1A, on the ribosome. These studies have revealed that synthetic ternatin variants, such as SR-A3, exhibit an enhanced residence time and rebinding kinetics compared to other epimers. researchgate.netnih.gov This provides a molecular-level explanation for their increased potency.

Furthermore, single-molecule fluorescence resonance energy transfer (smFRET) has been used to dissect the precise mechanism of inhibition. elifesciences.org By monitoring the conformational changes of aa-tRNA as it is delivered to the ribosome, researchers have shown that ternatin-4 stalls the process after GTP hydrolysis but before the final accommodation of the aa-tRNA into the A site. elifesciences.org This technique has been crucial in differentiating the inhibitory mechanisms of ternatin and another eEF1A inhibitor, didemnin (B1252692) B. elifesciences.org

| Imaging Technique | Application in this compound Research | Key Findings |

| Fluorescence Microscopy | Cellular localization of ternatin. | A FITC-labeled ternatin was observed to localize in a specific organelle within 3T3-L1 cells. researchgate.net |

| Single-Molecule Fluorescence Imaging | Real-time observation of target engagement and kinetics. | Revealed that potent ternatin variants like SR-A3 have an enhanced residence time on their eEF1A target. researchgate.netnih.gov |

| Single-Molecule FRET (smFRET) | Mechanistic studies of translation inhibition. | Ternatin-4 traps eEF1A on the ribosome after GTP hydrolysis, preventing the final accommodation of aa-tRNA. elifesciences.org |

| Cryogenic Electron Microscopy (Cryo-EM) | Structural basis of ternatin-target interaction. | Provided high-resolution structures of ternatin-4 bound to the eEF1A-tRNA-ribosome complex, revealing the molecular details of the stalled state. elifesciences.org |

Computational Chemistry and Molecular Modeling in SAR and Mechanism Prediction

Computational chemistry and molecular modeling have become indispensable tools in the study of this compound and its analogs, aiding in the understanding of their structure-activity relationships (SAR) and predicting their mechanism of action.

Molecular docking studies have been performed to predict the binding interactions of ternatin flavonoids with various protein targets. researchgate.net For example, in silico analyses have explored the binding of ternatin to enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting its potential as an anti-inflammatory agent. researchgate.net These studies provide insights into the binding energy and specific interactions between the ligand and the protein's active site. researchgate.net

Molecular dynamics simulations have been used to explore the conformational flexibility of ternatins and how this relates to their stability and color. uea.ac.uk These simulations have shown that glycosylation can decrease the interaction between the acyl residues and the chromophore, leading to changes in the dihedral angle and, consequently, the color of the molecule. uea.ac.uk Such studies are crucial for understanding the physicochemical properties of these compounds.

Furthermore, computational approaches have been instrumental in the design of more potent synthetic variants of ternatin. nih.govelifesciences.org By understanding the SAR of the natural product, researchers have been able to make targeted modifications to the ternatin scaffold. medscape.com For example, the design of ternatin-4 was inspired by the structure of a related, highly potent natural product, "A3". mdpi.comelifesciences.org This hybrid molecule, incorporating features from both ternatin and A3, exhibited significantly enhanced cytotoxic potency. mdpi.com The subsequent synthesis and biological evaluation of different stereoisomers of A3 were also guided by the stereochemistry of ternatin and its potent variants. researchgate.netresearchgate.net

| Computational Technique | Application in this compound Research | Key Findings |

| Molecular Docking | Prediction of binding modes and affinities to protein targets. | In silico studies suggest ternatin flavonoids can bind effectively to inflammatory enzymes like COX-2 and iNOS. researchgate.net |

| Molecular Dynamics Simulations | Investigation of conformational dynamics and stability. | Revealed that glycosylation patterns influence the conformation and stability of the ternatin structure, affecting its properties. uea.ac.uk |

| Structure-Activity Relationship (SAR) Analysis | Guiding the design of synthetic analogs with improved potency. | Led to the development of highly potent variants like ternatin-4 by combining structural features from ternatin and the related natural product A3. nih.govmdpi.comelifesciences.org |

| Chemoinformatics | Virtual screening and prediction of bioactivities. | Used to explore large databases of natural products to identify compounds with similar structures or predicted activities to ternatin. mdpi.com |

Challenges, Opportunities, and Future Directions in Ternatin A1 Research

Current Limitations in Ternatin A1 Research

The advancement of this compound from a compound of interest to a clinically viable agent is currently hampered by several key limitations.

One of the primary challenges lies in its synthesis and isolation . This compound is the most structurally complex of the ternatin family of anthocyanins found in the butterfly pea flower (Clitoria ternatea). uea.ac.ukbotanyjournals.com The presence of numerous, closely related ternatin precursors and derivatives within the flower extract makes the isolation of pure this compound a difficult and low-yield process. uea.ac.uk While the structure of this compound was elucidated in 1989, its intricate nature, featuring multiple acylated and glycosylated side chains, presents a formidable challenge for total chemical synthesis. botanyjournals.comfrontiersin.org This complexity restricts the large-scale production necessary for extensive preclinical and clinical studies.

Another significant hurdle is the incomplete understanding of its mechanism of action . While research has identified the eukaryotic translation elongation factor-1A (eEF1A) ternary complex as a specific target, the precise molecular interactions and the subsequent cascade of events leading to cytotoxicity are not fully understood. nih.gov Further biochemical and structural studies are needed to dissect how this compound binding to eEF1A inhibits protein synthesis and induces cell death. nih.gov Additionally, the color instability of this compound under varying pH and temperature conditions poses a challenge for its application, particularly in food and pharmaceutical preparations. journalejmp.comresearchgate.net

Emerging Research Avenues and Potential Applications

Despite the challenges, the unique properties of this compound open up several promising avenues for future research and application, primarily as a sophisticated research tool and a valuable lead compound in drug discovery.

This compound as a Research Tool: The high specificity of this compound for the eEF1A ternary complex makes it an invaluable tool for studying the intricacies of protein synthesis. nih.gov Researchers can use this compound and its synthetic variants to probe the function and regulation of eEF1A, a protein often overexpressed in tumors. nih.gov Photo-affinity probes derived from ternatin have already been successfully used to identify its binding site, demonstrating the utility of such chemical biology approaches in target identification. nih.govelifesciences.org

This compound as a Lead Compound: A "lead compound" is a chemical entity with promising biological activity that serves as a starting point for the development of new drugs. wikipedia.orgsolubilityofthings.comjetir.org this compound's potent cytotoxic effects against cancer cells make it an excellent candidate for this role. nih.govui.ac.id Synthetic variants of ternatin have been created that are up to 500 times more potent than the natural product, highlighting the potential for medicinal chemists to design novel anti-cancer agents based on its core structure. nih.gov The goal is to develop analogues with improved potency, selectivity, and pharmacokinetic properties. wikipedia.org

| Area of Research | Key Finding | Potential Application | Citation |

|---|---|---|---|

| Cytotoxicity | This compound and synthetic variants exhibit potent cytotoxicity against cancer cells by inhibiting protein synthesis. | Development of new anticancer drugs. | nih.gov |

| Target Identification | Identified the eukaryotic translation elongation factor-1A (eEF1A) ternary complex as the specific molecular target. | Use as a research tool to study protein synthesis and eEF1A function. | nih.gov |

| Lead Compound Development | Synthetic variants show significantly increased potency (up to 500-fold) compared to natural this compound. | Serves as a template for designing optimized drug candidates with improved therapeutic profiles. | nih.gov |

| Bioavailability | Studies in rats have shown that ternatin analogues are absorbed in their original acylated forms after oral administration. | Suggests potential for oral delivery of future drugs derived from the ternatin scaffold. | mdpi.com |

Interdisciplinary Collaborations and Technological Advancements

Addressing the current limitations and capitalizing on the opportunities in this compound research will necessitate a concerted effort across multiple scientific disciplines. paradigmpress.orgmdpi-res.com

Interdisciplinary Approaches: Progress will depend on collaborations between natural product chemists, synthetic chemists, molecular biologists, pharmacologists, and computational scientists. paradigmpress.org For instance, natural product chemists can work on improving extraction and purification methods from Clitoria ternatea, while synthetic chemists focus on developing more efficient and scalable synthetic routes. uea.ac.uk Molecular biologists and pharmacologists can further elucidate the mechanism of action, and computational chemists can use molecular modeling to design more potent and selective analogues.

Technological Advancements: Modern technologies are poised to accelerate this compound research.

Advanced Chromatography: New flash chromatography methods are being developed for the rapid and efficient fractionation of ternatins, which could overcome the isolation bottleneck. uea.ac.uk

Cryo-Electron Microscopy (Cryo-EM): This powerful structural biology technique could be used to determine the high-resolution structure of the this compound-eEF1A complex, providing crucial insights for rational drug design.

Cheminformatics and AI: Computational tools and artificial intelligence can be used to analyze structure-activity relationships (SAR), predict the properties of virtual compounds, and screen large chemical libraries for molecules with similar activity, thus accelerating the discovery of new lead compounds.

Biotechnological Production: Engineering microorganisms or plant cell cultures to produce this compound or its precursors could offer a sustainable and scalable alternative to chemical synthesis or extraction from natural sources.

The convergence of these interdisciplinary efforts and technological advancements holds the key to unlocking the full therapeutic potential of this compound, paving the way for the development of novel therapeutics and a deeper understanding of fundamental cellular processes.

Q & A

Q. What analytical techniques are most reliable for characterizing the structural integrity of Ternatin A1?

To confirm this compound's structure, combine nuclear magnetic resonance (NMR) spectroscopy (for stereochemical details), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Ensure purity via HPLC with UV/Vis or evaporative light scattering detection. Experimental protocols must align with reproducibility standards, including detailed synthetic steps and characterization data in supplementary materials .

Q. How do researchers validate this compound’s mechanism of action in biochemical assays?

Use dose-response experiments to establish IC50 values in target pathways (e.g., anti-inflammatory or anticancer assays). Pair these with competitive binding assays or molecular docking simulations to identify binding sites. Validate specificity using knockout cell lines or siRNA silencing. Ensure statistical rigor by reporting standard deviations and using ANOVA for multi-group comparisons .

Q. What are the critical considerations for synthesizing this compound in a laboratory setting?

Prioritize regioselective protection/deprotection strategies for complex macrocyclic structures. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization. Monitor reaction progress via TLC or LC-MS. For reproducibility, document catalyst loading, purification methods (e.g., column chromatography gradients), and spectroscopic validation in supplementary files .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity data for this compound across different cell lines?

Conduct a systematic review of existing studies to identify variables such as cell culture conditions (e.g., serum concentration, passage number), assay protocols (MTT vs. ATP-based viability assays), and compound solubility. Perform comparative studies under standardized conditions, including controls for batch-to-batch variability in this compound synthesis. Use meta-analysis tools to quantify heterogeneity across datasets .

Q. What strategies optimize the in vivo bioavailability of this compound while maintaining its bioactivity?

Explore prodrug formulations (e.g., esterification of hydroxyl groups) to enhance solubility. Use pharmacokinetic studies to assess half-life and tissue distribution. Pair these with pharmacodynamic assays to confirm retained target engagement. For nanoparticle delivery systems, characterize particle size, encapsulation efficiency, and release kinetics using dynamic light scattering and in vitro release models .

Q. How should researchers address contradictory findings in this compound’s immunomodulatory effects between murine and human models?

Design cross-species comparative studies using primary cells from both models under identical experimental conditions. Employ multi-omics approaches (e.g., transcriptomics, proteomics) to identify species-specific signaling pathways. Validate findings using gene-edited humanized mouse models or ex vivo organoids. Discuss limitations in extrapolating preclinical data to human physiology .

Methodological and Data Analysis Questions

Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. For high-throughput screening data, apply Z-factor or strictly standardized mean difference (SSMD) metrics to assess assay robustness. Report confidence intervals and use bootstrapping for small sample sizes. Avoid overreliance on p-values; instead, emphasize effect sizes and biological relevance .

Q. How can researchers ensure the reproducibility of this compound’s reported bioactivity in independent laboratories?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data (e.g., NMR spectra, cytotoxicity curves) in public repositories. Provide step-by-step synthetic protocols, including troubleshooting notes for common pitfalls (e.g., aggregation in bioassays). Collaborate with third-party labs for interlaboratory validation studies .

Q. What approaches mitigate batch-to-batch variability in this compound production during scale-up?

Implement quality-by-design (QbD) principles, such as defining critical quality attributes (CQAs) for purity and stereochemistry. Use process analytical technology (PAT) tools (e.g., in-line FTIR) to monitor reaction progress. Conduct stability studies under accelerated conditions (heat, humidity) to identify degradation pathways .

Ethical and Literature Synthesis Questions

Q. How should researchers navigate conflicting hypotheses about this compound’s primary molecular target?

Perform a weighted meta-analysis of published binding assays, prioritizing studies with orthogonal validation methods (e.g., SPR, ITC, and cellular thermal shift assays). Use CRISPR-Cas9 screens to identify genetic dependencies linked to this compound sensitivity. Acknowledge limitations in target deconvolution and propose follow-up studies using chemical probes .

Q. What ethical guidelines apply to studies investigating this compound’s potential therapeutic applications?

Ensure compliance with institutional review board (IRB) protocols for in vivo studies, particularly for pain or toxicity assessments. Disclose conflicts of interest, especially if collaborating with commercial entities. Adhere to ARRIVE guidelines for preclinical reporting to enhance transparency and reduce experimental bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.